2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium
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Overview
Description
2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium is an organic compound belonging to the class of benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring, which contains four carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
The synthesis of 2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium typically involves several steps. One common synthetic route includes the reaction of 4-(Dimethylamino)benzaldehyde with 2-Aminothiophenol under acidic conditions to form the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium undergoes various chemical reactions, including:
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This interaction can affect various biological pathways and has potential therapeutic implications .
Comparison with Similar Compounds
2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Hydroxybenzothiazole: Studied for its antioxidant activities.
3-Methylbenzothiazole: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structural features and the presence of the dimethylamino and hydroxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H17N2OS+ |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-3-methyl-1,3-benzothiazol-3-ium-6-ol |
InChI |
InChI=1S/C16H16N2OS/c1-17(2)12-6-4-11(5-7-12)16-18(3)14-9-8-13(19)10-15(14)20-16/h4-10H,1-3H3/p+1 |
InChI Key |
NOVJJPLRUMZSDK-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)O)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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